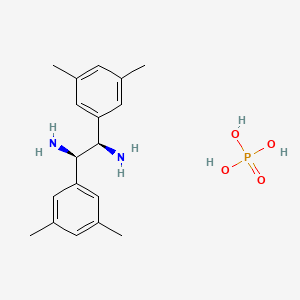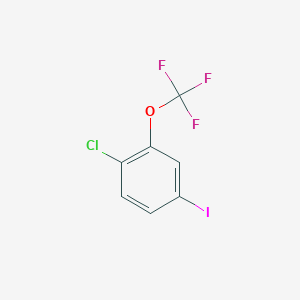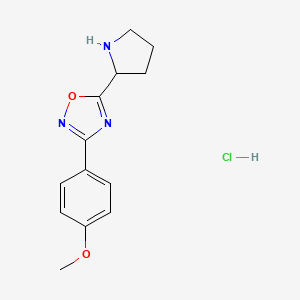
Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H6BBrF3KO. It is a member of the organoboron family, which is known for its versatility in various chemical reactions. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research applications .
作用机制
Target of Action
Potassium 2-bromo-5-methoxyphenyltrifluoroborate is a type of organoboron reagent
Mode of Action
Organoboron compounds, including potassium trifluoroborates, are known for their remarkable compliance with strong oxidative conditions . This suggests that they may interact with their targets through oxidation-reduction reactions, leading to changes in the targets’ biochemical properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, potassium trifluoroborates, a class of organoboron reagents to which Potassium 2-bromo-5-methoxyphenyltrifluoroborate belongs, are known to be moisture- and air-stable . This suggests that they can maintain their efficacy and stability in various environmental conditions.
生化分析
Biochemical Properties
Potassium 2-bromo-5-methoxyphenyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in oxidative conditions and can be used in Suzuki Cross-Coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The interactions of Potassium 2-bromo-5-methoxyphenyltrifluoroborate with biomolecules are primarily based on its ability to act as a boronic acid surrogate, facilitating the formation of complex organic structures.
Cellular Effects
Potassium 2-bromo-5-methoxyphenyltrifluoroborate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in oxidative conditions suggests that it may induce oxidative stress in cells, leading to changes in cellular function . Additionally, its interaction with proteins and enzymes can modulate their activity, impacting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Potassium 2-bromo-5-methoxyphenyltrifluoroborate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. The compound’s trifluoroborate group is particularly reactive, allowing it to participate in various biochemical reactions . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 2-bromo-5-methoxyphenyltrifluoroborate can change over time. The compound is generally stable, but its reactivity can lead to degradation under certain conditions. Long-term studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression . The stability and degradation of Potassium 2-bromo-5-methoxyphenyltrifluoroborate are crucial factors in its application in biochemical research.
Dosage Effects in Animal Models
The effects of Potassium 2-bromo-5-methoxyphenyltrifluoroborate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, Potassium 2-bromo-5-methoxyphenyltrifluoroborate can exhibit toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
Potassium 2-bromo-5-methoxyphenyltrifluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s role in oxidative conditions suggests that it may influence metabolic flux and metabolite levels . Its interactions with metabolic enzymes can modulate their activity, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of Potassium 2-bromo-5-methoxyphenyltrifluoroborate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of Potassium 2-bromo-5-methoxyphenyltrifluoroborate can influence its activity and function, as its presence in specific cellular regions can affect local biochemical processes.
Subcellular Localization
Potassium 2-bromo-5-methoxyphenyltrifluoroborate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can determine its interactions with biomolecules and its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-methoxyphenylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium(II) acetate. The mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified through recrystallization or chromatography techniques. The industrial production methods are designed to be cost-effective and scalable .
化学反应分析
Types of Reactions
Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Solvents like THF, dichloromethane, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
科学研究应用
Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals
相似化合物的比较
Similar Compounds
- Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide
- Potassium (2-bromo-4-methoxyphenyl)trifluoroboranuide
- Potassium (2-bromo-3-methoxyphenyl)trifluoroboranuide
Uniqueness
Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and stability. This makes it particularly useful in certain types of chemical reactions, such as Suzuki-Miyaura coupling, where the position of the substituents can significantly impact the reaction outcome .
属性
IUPAC Name |
potassium;(2-bromo-5-methoxyphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF3O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSHSDTYQDXAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)OC)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


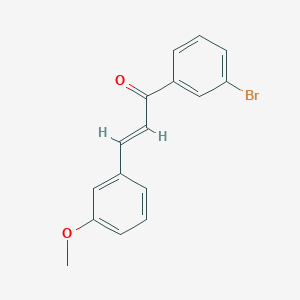
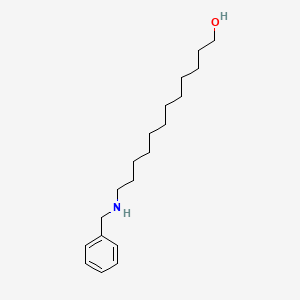
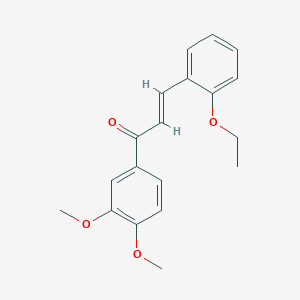
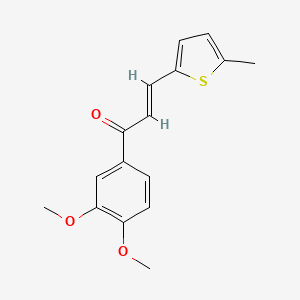
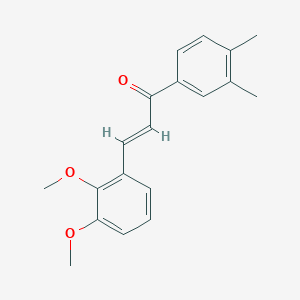
![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B6343787.png)
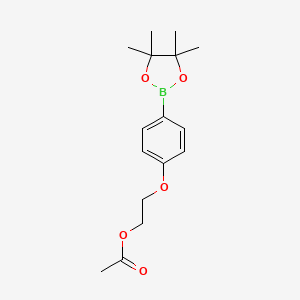
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate](/img/structure/B6343801.png)
